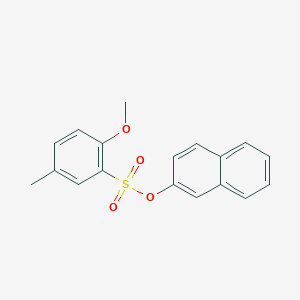
2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride” is a chemical compound that is used as an intermediate in the production of pesticides and dyes . It is an ortho-substituted benzenesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride” is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C7H4ClF3O3S and the molecular weight is 260.618 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride” include a refractive index of n20/D 1.5080 (lit.), a boiling point of 70-71 °C/0.5 mmHg (lit.), and a density of 1.597 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Chemical Synthesis and Applications
2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride serves as a pivotal intermediate in various chemical syntheses, enabling the production of diverse and complex molecular structures. Its utility in the construction of polymer-supported benzenesulfonamides illustrates its versatility in facilitating different chemical transformations. These benzenesulfonamides, derived from immobilized primary amines and nitrobenzenesulfonyl chloride analogs, have found applications in producing a wide array of privileged scaffolds through unique rearrangements (Fülöpová & Soural, 2015). Moreover, its role in the convenient synthesis of key building blocks for agrochemicals, such as penoxsulam, underscores the compound's significance in developing environmentally benign pest management solutions (Huang et al., 2019).
Molecular Structure Analysis
The examination of similar sulfonyl chlorides' molecular structures, such as 2,4,5-trichlorobenzenesulfonyl chloride, through X-ray diffraction methods, provides insights into the chemical behavior and reactivity of these compounds. Understanding these structures helps in designing molecules with desired properties and stability, crucial for further applications in materials science and pharmaceutical development (Rigotti et al., 1988).
Advanced Materials and Catalysis
In materials science, 2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride and its derivatives have been explored for creating advanced materials with specific functionalities. The compound's utility in Friedel-Crafts sulfonylation reactions, for instance, demonstrates its potential in synthesizing diaryl sulfones, which are of interest for their electronic properties and as intermediates in pharmaceutical manufacturing. These reactions, facilitated by unconventional media like ionic liquids, highlight the compound's role in green chemistry and sustainable industrial processes (Nara, Harjani, & Salunkhe, 2001).
Environmental and Analytical Chemistry
The study of halogenation reactions, including those involving trifluoromethoxy and bis(trifluoromethoxy)benzene derivatives, contributes to our understanding of organic compound stability and reactivity under various conditions. This knowledge is crucial for developing new methods for environmental remediation and for synthesizing compounds with minimal environmental impact. The controlled chlorination of trifluoromethoxybenzene to produce derivatives with good thermal stability showcases the potential for designing more robust materials and chemicals for industrial use (Herkes, 1977).
Mecanismo De Acción
Target of Action
Benzenesulfonyl chlorides are generally known to react with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively .
Mode of Action
The compound, being a sulfonyl chloride, is likely to undergo nucleophilic substitution reactions with amines, alcohols, and thiols . The trifluoromethoxy group attached to the benzene ring could potentially influence the reactivity of the sulfonyl chloride group .
Biochemical Pathways
The products of its reactions with biological molecules could potentially interfere with various biochemical pathways depending on the nature of these molecules .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (260618 g/mol) and its lipophilicity, could influence its pharmacokinetic behavior .
Result of Action
The outcomes would likely depend on the specific biological targets of the compound and the nature of its interactions with these targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride . For instance, the compound could potentially hydrolyze in the presence of water, especially under acidic or basic conditions .
Safety and Hazards
“2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride” is classified as dangerous. It causes severe skin burns and eye damage and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O3S/c8-5-3-4(15-7(10,11)12)1-2-6(5)16(9,13)14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYJBWQNFREXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2753774.png)


![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;hydrochloride](/img/structure/B2753779.png)
![2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2753783.png)
![3-(4-Bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2753784.png)
![4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2753786.png)
![2-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2753787.png)


![3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2753793.png)
![tert-Butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2753794.png)

